molecular formula C15H13ClN4O2S2 B2543628 5-chloro-N-(5-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 879942-16-2

5-chloro-N-(5-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B2543628
CAS No.: 879942-16-2
M. Wt: 380.87
InChI Key: WHTCCLGFGXCFPK-UHFFFAOYSA-N
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Description

5-Chloro-N-(5-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound belonging to the class of benzothiazole derivatives This compound features a benzothiazole ring system substituted with various functional groups, including a chloro group, an ethoxy group, a methylsulfanyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(5-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid to form 1,3-benzothiazole. Subsequent functionalization introduces the ethoxy group at the 5-position and the chloro group at the 2-position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The ethoxy group can be oxidized to form an ethyl ester.

  • Reduction: The chloro group can be reduced to form an amine.

  • Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Using reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

  • Substitution: Using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Ethyl ester from oxidation of the ethoxy group.

  • Amine from reduction of the chloro group.

  • Substituted pyrimidine derivatives from nucleophilic substitution.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: It can serve as a building block for the synthesis of more complex molecules.

  • Biology: It may exhibit biological activity, such as antimicrobial or antitumor properties.

  • Medicine: It could be explored for its pharmacological effects, potentially leading to the development of new drugs.

  • Industry: It may find use in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to inhibition or activation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • 5-Chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

  • 5-Chloro-N-(5-ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide

  • 5-Chloro-N-(5-ethoxy-1,3-benzothiazol-2-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide

Uniqueness: Compared to similar compounds, 5-chloro-N-(5-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

IUPAC Name

5-chloro-N-(5-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O2S2/c1-3-22-8-4-5-11-10(6-8)18-15(24-11)20-13(21)12-9(16)7-17-14(19-12)23-2/h4-7H,3H2,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTCCLGFGXCFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)SC(=N2)NC(=O)C3=NC(=NC=C3Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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